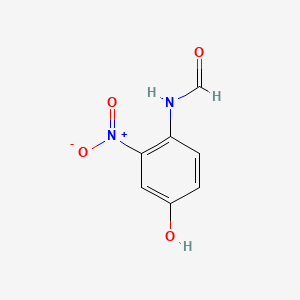

N-(4-Hydroxy-2-nitrophenyl)formamide

Overview

Description

N-(4-Hydroxy-2-nitrophenyl)formamide is an organic compound with the molecular formula C7H6N2O4. It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 4-hydroxy-2-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-nitrophenyl)formamide typically involves the reaction of 4-hydroxy-2-nitroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-nitrophenyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(4-hydroxy-2-aminophenyl)formamide.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro and hydroxyl derivatives.

Reduction: Formation of N-(4-hydroxy-2-aminophenyl)formamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Hydroxy-2-nitrophenyl)formamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-nitrophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

N-(4-Nitrophenyl)formamide: A similar compound with a nitro group instead of a hydroxyl group.

N-(4-Hydroxyphenyl)formamide: A compound with a hydroxyl group but lacking the nitro group.

N-(4-Aminophenyl)formamide: A compound with an amino group instead of a nitro group.

Uniqueness

N-(4-Hydroxy-2-nitrophenyl)formamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

N-(4-Hydroxy-2-nitrophenyl)formamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C7H6N2O4

- Molecular Weight : 178.13 g/mol

The compound features a nitrophenyl group, which is known to influence its biological activity significantly. The presence of both hydroxyl and nitro groups on the phenyl ring contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitroaniline with formic acid under controlled conditions. This process can be optimized using various solvents and catalysts to enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that it can inhibit the proliferation of several human cancer cell lines, including:

- HepG2 (liver cancer)

- A549 (lung cancer)

- HCT116 (colon cancer)

In these studies, the compound displayed cytotoxicity with IC50 values ranging from 20 µM to 50 µM, indicating a moderate level of potency against these cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were determined, revealing that this compound can inhibit bacterial growth at concentrations as low as 25 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the nitrophenyl group, such as varying substituents or altering the position of the hydroxyl group, have been shown to affect both anticancer and antimicrobial activities.

| Modification | Biological Activity | IC50 / MIC |

|---|---|---|

| Unmodified | Anticancer | 20 µM |

| 4-Methyl | Increased | 15 µM |

| 4-Chloro | Decreased | 60 µM |

These findings suggest that specific substitutions can enhance or diminish the biological effects of the compound .

Case Studies

- In Vitro Cancer Studies : A study evaluated the effect of this compound on HepG2 cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 30 µM .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Staphylococcus aureus using agar diffusion methods. The compound demonstrated a clear zone of inhibition at concentrations starting from 25 µg/mL, highlighting its potential as an antibacterial agent .

- Mechanistic Insights : Molecular docking studies have suggested that this compound interacts with key enzymes involved in cancer metabolism, proposing a mechanism for its anticancer effects .

Properties

IUPAC Name |

N-(4-hydroxy-2-nitrophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-4-8-6-2-1-5(11)3-7(6)9(12)13/h1-4,11H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENPZLQWKXNRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.